Cas no 62882-06-8 (2-(3-chlorophenyl)-1,3-oxazole)

2-(3-Chlorophenyl)-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 3-chlorophenyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The chlorophenyl moiety enhances lipophilicity and reactivity, facilitating further functionalization. Its oxazole core is known for stability and versatility in medicinal chemistry, often serving as a scaffold for bioactive molecules. The compound is particularly useful in the development of agrochemicals, ligands, and small-molecule inhibitors. High purity grades ensure consistent performance in research and industrial applications. Proper handling and storage are recommended due to its reactive functional groups.
2-(3-chlorophenyl)-1,3-oxazole structure
62882-06-8 structure
Product name:2-(3-chlorophenyl)-1,3-oxazole
CAS No:62882-06-8
MF:C9H6ClNO
MW:179.603041172028
MDL:MFCD08234432
CID:958198
PubChem ID:12371742

2-(3-chlorophenyl)-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chlorophenyl)oxazole
    • 2-(3-chlorophenyl)-1,3-oxazole
    • 2-(3-chloro-phenyl)-oxazole
    • 2-(m-Chlor-phenyl)-oxazol
    • AG-G-31811
    • CTK5B6462
    • FT-0695485
    • KB-14444
    • MB05417
    • SureCN9510731
    • 62882-06-8
    • SCHEMBL9510731
    • DTXSID70494876
    • MFCD08234432
    • AKOS006285748
    • NS-01557
    • MDL: MFCD08234432
    • Inchi: InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H
    • InChI Key: KAELCLQNAMTZQP-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)Cl)C2=NC=CO2

Computed Properties

  • Exact Mass: 179.01400
  • Monoisotopic Mass: 179.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03000
  • LogP: 2.99500

2-(3-chlorophenyl)-1,3-oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
OTAVAchemicals
1974453-50MG
2-(3-chlorophenyl)-1,3-oxazole
62882-06-8 95%
50MG
$129 2023-06-29
TRC
C611470-25mg
2-(3-chlorophenyl)-1,3-oxazole
62882-06-8
25mg
$ 185.00 2022-06-06
A2B Chem LLC
AG87724-100mg
2-(3-CHLOROPHENYL)OXAZOLE
62882-06-8 95%
100mg
$390.00 2024-04-19
A2B Chem LLC
AG87724-1000mg
2-(3-CHLOROPHENYL)OXAZOLE
62882-06-8 95%
1000mg
$583.00 2024-04-19
TRC
C611470-5mg
2-(3-chlorophenyl)-1,3-oxazole
62882-06-8
5mg
$ 65.00 2022-06-06
OTAVAchemicals
1974453-100MG
2-(3-chlorophenyl)-1,3-oxazole
62882-06-8 95%
100MG
$171 2023-06-29
OTAVAchemicals
1974453-250MG
2-(3-chlorophenyl)-1,3-oxazole
62882-06-8 95%
250MG
$229 2023-06-29
A2B Chem LLC
AG87724-50mg
2-(3-CHLOROPHENYL)OXAZOLE
62882-06-8 95%
50mg
$344.00 2024-04-19
TRC
C611470-2.5mg
2-(3-chlorophenyl)-1,3-oxazole
62882-06-8
2.5mg
$ 50.00 2022-06-06
OTAVAchemicals
1974453-1000MG
2-(3-chlorophenyl)-1,3-oxazole
62882-06-8 95%
1g
$344 2023-06-29

Additional information on 2-(3-chlorophenyl)-1,3-oxazole

Introduction to 2-(3-Chlorophenyl)-1,3-oxazole (CAS No. 62882-06-8)

2-(3-Chlorophenyl)-1,3-oxazole, also known by its CAS number 62882-06-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chlorophenyl substituent imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.

The structure of 2-(3-chlorophenyl)-1,3-oxazole consists of a 1,3-oxazole ring fused to a 3-chlorophenyl group. The chloro substituent on the phenyl ring plays a crucial role in modulating the compound's reactivity and biological activity. This molecular architecture has been extensively studied for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

Recent research has highlighted the significance of 2-(3-chlorophenyl)-1,3-oxazole in several areas of medicinal chemistry. One notable application is its use as a scaffold for the development of inhibitors targeting specific enzymes and receptors. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against various kinases, which are key enzymes involved in signal transduction pathways and are often implicated in diseases such as cancer and inflammatory disorders.

In addition to its role as an enzyme inhibitor, 2-(3-chlorophenyl)-1,3-oxazole has also been explored for its potential as an antiviral agent. Research conducted by several groups has demonstrated that certain derivatives of this compound possess antiviral properties against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These findings suggest that 2-(3-chlorophenyl)-1,3-oxazole could serve as a lead compound for the development of new antiviral drugs.

The synthetic accessibility of 2-(3-chlorophenyl)-1,3-oxazole further enhances its utility in drug discovery efforts. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common method involves the reaction of 3-chlorobenzaldehyde with urea or thiourea under appropriate conditions to form the corresponding oxazoline intermediate, which is then cyclized to yield the desired oxazole product. These synthetic strategies provide researchers with a robust platform for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of 2-(3-chlorophenyl)-1,3-oxazole-based compounds.

Beyond its direct applications in drug discovery, 2-(3-chlorophenyl)-1,3-oxazole has also been investigated for its potential as a building block in supramolecular chemistry. The unique electronic and steric properties of this molecule make it an attractive candidate for constructing supramolecular assemblies with tailored functions. For example, researchers have utilized 2-(3-chlorophenyl)-1,3-oxazole-based ligands to create metallo-supramolecular complexes with applications in catalysis and materials science.

In conclusion, 2-(3-chlorophenyl)-1,3-oxazole (CAS No. 62882-06-8) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features and versatile chemical properties make it an invaluable tool for developing new therapeutic agents and exploring novel applications in supramolecular chemistry. As research continues to uncover new insights into the behavior and utility of this compound, it is likely that its importance will only grow in the coming years.

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